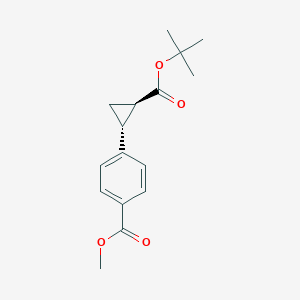

Methyl 4-(trans-2-(tert-butoxycarbonyl)cyclopropyl)benzoate

Description

Methyl 4-(trans-2-(tert-butoxycarbonyl)cyclopropyl)benzoate is an organic compound with the molecular formula C16H20O4. It is a derivative of benzoic acid and contains a cyclopropyl group, which is protected by a tert-butoxycarbonyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

C16H20O4 |

|---|---|

Molecular Weight |

276.33 g/mol |

IUPAC Name |

methyl 4-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropyl]benzoate |

InChI |

InChI=1S/C16H20O4/c1-16(2,3)20-15(18)13-9-12(13)10-5-7-11(8-6-10)14(17)19-4/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1 |

InChI Key |

DPWRROUPJKRSOY-QWHCGFSZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC1C2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(trans-2-(tert-butoxycarbonyl)cyclopropyl)benzoate typically involves the following steps:

Preparation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.

Protection of the Cyclopropyl Group: The cyclopropyl group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trans-2-(tert-butoxycarbonyl)cyclopropyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 4-(trans-2-(tert-butoxycarbonyl)cyclopropyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(trans-2-(tert-butoxycarbonyl)cyclopropyl)benzoate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Methyl 4-(trans-2-(tert-butoxycarbonyl)cyclopropyl)benzoate can be compared with other similar compounds, such as:

This compound: Similar structure but with different substituents.

This compound: Contains a different protecting group.

This compound: Lacks the cyclopropyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Biological Activity

Methyl 4-(trans-2-(tert-butoxycarbonyl)cyclopropyl)benzoate (CAS No. 1597427-15-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 276.33 g/mol

- Chemical Structure : The compound features a benzoate moiety linked to a cyclopropyl group with a tert-butoxycarbonyl (Boc) protecting group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the Boc group enhances stability and solubility, which can facilitate cellular uptake.

Biological Activity Overview

-

Anticancer Properties :

- Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

- Enzyme Inhibition :

-

Ferroptosis Induction :

- Recent research highlights the role of compounds similar to this compound in inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant in cancer biology, where ferroptosis can be exploited as a therapeutic strategy .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer models. The results indicated that the compound exhibited IC values in the low micromolar range, suggesting significant anticancer potential.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| PC-3 (Prostate) | 4.8 |

Case Study 2: Enzyme Interaction

In vitro assays demonstrated that this compound inhibited the activity of key metabolic enzymes involved in lipid biosynthesis. This inhibition was quantified using enzyme kinetics, revealing a competitive inhibition mechanism.

| Enzyme | Inhibition Type | IC (µM) |

|---|---|---|

| Fatty Acid Synthase | Competitive | 3.0 |

| Acetyl-CoA Carboxylase | Non-competitive | 6.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.